diphenylmethanone N-(8-quinolinyl)hydrazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenylmethanone N-(8-quinolinyl)hydrazone typically involves the reaction of diphenylmethanone (benzophenone) with 8-quinolylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds through the formation of a hydrazone linkage between the carbonyl group of diphenylmethanone and the hydrazine group of 8-quinolylhydrazine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Diphenylmethanone N-(8-quinolinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the hydrazone group can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of diphenylmethanone N-(8-quinolinyl)hydrazone, particularly in its role as an EGFR inhibitor, involves binding to the active site of the receptor. This binding inhibits the receptor’s activity, which is crucial for the proliferation and survival of cancer cells. The compound’s hydrazone group plays a key role in this interaction, facilitating the formation of stable complexes with the receptor .
Comparison with Similar Compounds
Similar Compounds
Benzophenone hydrazone: Similar structure but lacks the quinoline ring.
Quinoline hydrazone: Contains the quinoline ring but different substituents on the hydrazone group.
Azo compounds: Formed through the oxidation of hydrazones.
Uniqueness
Diphenylmethanone N-(8-quinolinyl)hydrazone is unique due to the combination of the diphenylmethanone and quinoline moieties, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or metal ions .
Properties
IUPAC Name |
N-(benzhydrylideneamino)quinolin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3/c1-3-9-17(10-4-1)21(18-11-5-2-6-12-18)25-24-20-15-7-13-19-14-8-16-23-22(19)20/h1-16,24H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEOHDFZEUNZEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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